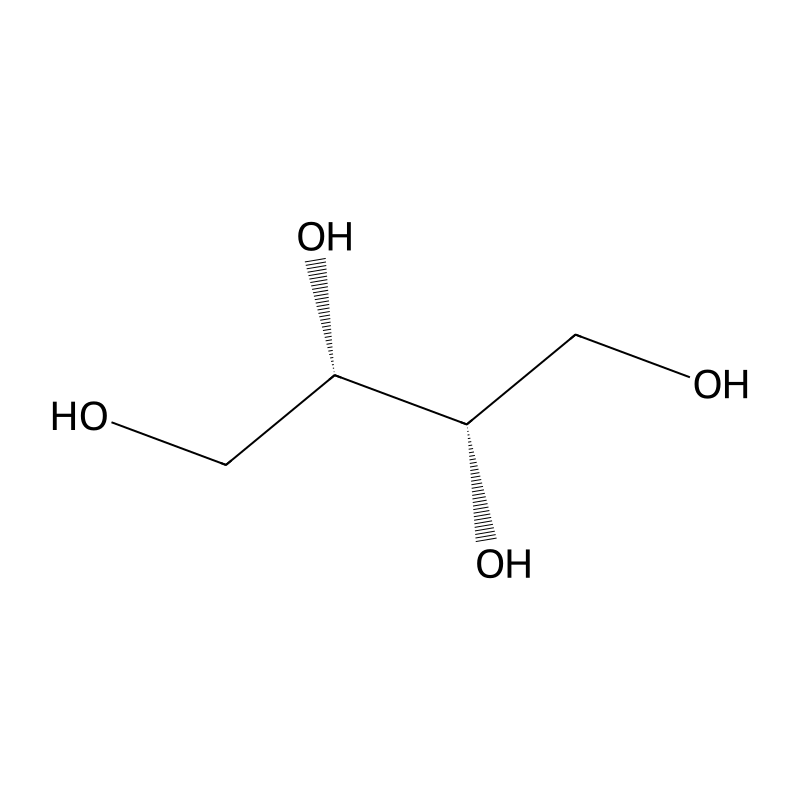

l-Threitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether

Insoluble in ethyl ether, benzene

In water, 6.10X10+5 mg/L at 22 °C

610 mg/mL at 22 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Building Block for Synthesis of Compounds

Scientific Field: Organic chemistry and synthetic chemistry.

Summary: l-Threitol serves as a versatile chiral building block. It is employed in the synthesis of various chiral compounds.

Methods/Experimental Procedures: An optimized five-step procedure starting from readily available l-tartaric acid is used to synthesize enantiopure l-1,4-di-O-benzylthreitol. Modern reagents and enhanced work-up conditions ensure high yields.

Results/Outcomes: The synthesized l-1,4-di-O-benzylthreitol is a valuable auxiliary for chiral synthesis.

Antifreeze Agent in Natural Organisms

Scientific Field: Biochemistry and natural product research.

Summary: Threitol acts as an antifreeze agent in organisms like Armillaria mellea and the Alaskan beetle Upis ceramboides, allowing them to tolerate freezing temperatures down to -50 °C.

Methods/Experimental Procedures: Threitol is produced from erythritose by xylitol dehydrogenase (XDH).

Results/Outcomes: Enhanced cold tolerance in these organisms.

Crystallization Studies and Supramolecular Species

Scientific Field: Physical chemistry and crystallography.

Summary: Molecular dynamics simulations investigate aqueous solutions of erythitol and l-Threitol near saturation concentration to understand supramolecular species formed in solution.

Methods/Experimental Procedures: Computational simulations.

Results/Outcomes: Insights into crystallization behavior and supramolecular interactions.

L-Threitol is a chiral four-carbon sugar alcohol with the molecular formula C₄H₁₀O₄. It is one of the two enantiomers of threitol, the other being D-threitol. L-Threitol is primarily recognized for its role as an intermediate in various chemical syntheses and is notably found in certain biological contexts. It is a diastereomer of erythritol, which is commonly used as a sugar substitute. In nature, L-threitol has been identified in the edible fungus Armillaria mellea and serves as a cryoprotectant in the Alaskan beetle Upis ceramboides .

- Formation of Acetals: L-Threitol can react with carbonyl compounds, such as acetone, to form acetals. This reaction is significant in organic synthesis .

- Hydrogenation Reactions: It can be synthesized from the hydrogenation of the corresponding sugar, threose, or tartaric acid .

- Oxidation: L-Threitol can undergo oxidation to form corresponding aldehydes or ketones.

L-Threitol exhibits several biological activities:

- Cryoprotectant: In certain organisms, it acts as an antifreeze agent, helping to protect cells from damage during freezing conditions .

- Metabolite Role: It serves as an algal metabolite, indicating its involvement in metabolic pathways within algae .

- Antioxidant Properties: L-Threitol may play a role in modulating cell-signaling pathways influenced by reactive oxygen species, contributing to cellular protection mechanisms .

L-Threitol can be synthesized through various methods:

- Hydrogenation of Threose: The primary method involves the hydrogenation of threose, which converts the carbonyl group into a hydroxyl group.

- Reduction of Tartaric Acid: Tartaric acid can also be reduced to yield L-threitol.

- Rhenium-Catalyzed DODH Reaction: This method involves the deoxygenation of erythritol under specific catalytic conditions to produce L-threitol .

L-Threitol finds applications in several fields:

- Chemical Synthesis: It serves as an important intermediate in synthesizing various organic compounds.

- Biotechnology: Due to its biological roles, it may have applications in biotechnology and pharmaceuticals.

- Food Industry: Its properties may be explored for use in food preservation and as a potential sugar substitute.

Studies have indicated that L-threitol has cross-reactivity with other sugar alcohols like D-threitol and erythritol. For instance, inhibition studies revealed cross-reactivities of 15% for D-threitol and 11% for L-threitol, suggesting that these compounds may share similar metabolic pathways or receptor interactions .

Similar Compounds

L-Threitol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structural Formula | Key Characteristics |

|---|---|---|

| D-Threitol | C₄H₁₀O₄ | Enantiomer of L-threitol; similar biological roles |

| Erythritol | C₄H₁₀O₄ | Commonly used as a sugar substitute; differs in configuration |

| Glycerol | C₃H₈O₃ | A three-carbon sugar alcohol; widely used in food and pharmaceuticals |

| Xylitol | C₅H₁₂O₅ | Five-carbon sugar alcohol; known for dental benefits |

Uniqueness of L-Threitol

L-Threitol's uniqueness lies in its specific enantiomeric form and its distinct roles as both a metabolite and a cryoprotectant. Unlike erythritol and glycerol, which have broader applications in food and pharmaceuticals, L-threitol's specialized functions highlight its importance in specific biological contexts. Its synthesis methods also differentiate it from other sugar alcohols, emphasizing its unique position within this class of compounds.

Physical Description

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system

Density

Decomposition

Melting Point

121.5 °C

Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

Pictograms

Irritant

Absorption Distribution and Excretion

The peak serum concentration of erythritol in five non-insulin-dependent diabetic patients (sex not indicated) who consumed a single dose of 20 g erythritol in solution occurred 1 hr after administration and was 650 +/= 37 ug/mL. On average, 82, 88, and 88% of the administered erythritol was recovered in the urine 24, 48, and 72 hrs after dosing, respectively.

After 12 male and 12 female volunteers received a dose of 0.4 or 0.8 g/kg bw erythritol in a chocolate snack, the plasma erythritol concentrations increased rapidly, reaching peaks of 3 and 5 mmol/L 1 and 2 hrs after dosing with 0.4 and 0.8 g/kg bw, respectively. Starting 2 hrs after treatment, the plasma erythritol concentrations were significantly (p < 0.05) higher in the group given 0.8 g/kg bw than in that given 0.4 g/kg bw. At both doses, erythritol appeared in the urine within 2 hrs of dosing, the largest quantities being collected between 2 and 4 hrs after administration. Erythritol was still present in urine 22 hrs after treatment. The concentration of erythritol in the urine of individuals given 0.8 g/kg bw was about twice and significantly (p < 0.05) greater than that in the urine of people given 0.4 g/kg bw. On average, 61 and 62% of the administered erythritol was recovered in the urine after the 0.4 and 0.8 g/kg bw doses, respectively, within 22 hrs.

The kinetics of erythritol in plasma and urine were investigated in three men and three women after an overnight fast. Each subject ingested a single oral dose of 1 g/kg bw dissolved in 250 mL of water, and blood samples were taken 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 min after dosing for determination of plasma concentrations of erythritol. Plasma creatinine concentrations were determined in a blood sample taken before treatment. Urine was collected over 0-30 min, 30-60 min, 1-2 hr, 2-3 hr, and 3-24 hr after treatment for determination of the volume and of the erythritol and creatinine concentrations. Erythritol was detected in the plasma 10 min after dosing, and the mean plasma concentrations increased steadily from 15 min after treatment to a peak of 2.2 mg/mL after 90 min. The urine volume and erythritol concentration reached a maximum during 1-2 hr after ingestion, at about the same time that the plasma concentration of erythritol peaked. Urinary recovery of erythritol over the 24 hr collection period accounted for 78% of the administered dose, with 30% collected after 3 hr. During 1 and 2 hr after administration, the clearance of erythritol was about half that of creatinine, indicating tubular reabsorption of erythritol by the kidney.

For more Absorption, Distribution and Excretion (Complete) data for Erythritol (20 total), please visit the HSDB record page.

Metabolism Metabolites

Groups of three Wistar rats of each sex were given a single dose of 0.1 g/kg bw (14)C-erythritol by gavage, as follows: germ-free rats were kept under sterile conditions until administration of commercial (14)C-erythritol; adapted conventional rats received diets containing weekly increases of 5, 10, and 20% erythritol for three weeks before administration of commercial (14)C-erythritol; unadapted conventional rats were kept on CIVO stock diet before administration of commercial (14)C-erythritol; or germ-free rats were kept under sterile conditions until dosing with purified (14)C-erythritol. Rats were not fasted before dosing. Immediately after treatment, the rats were placed in individual metabolism cages to allow collection of expired carbon dioxide, urine, and feces over 24 hrs. ... In rats that received commercial (14)C-erythritol, 2.5-2.9% of the radiolabel was erythrose and 0.2-0.35% was glucose. In germ-free rats that received purified (14)C-erythritol, less radiolabel was associated with erythrose. No volatile radioactive components were identified by lyophilization of the urine samples.

Groups of 11 male Wistar rats were fed control diet or control diet containing 10% erythritol (added at the expense of corn starch) for two weeks. They were then sacrificed, the caecal contents were collected and pooled by group, and the contents were suspended. Samples of each suspension were incubated with 12 mg (14)C-erythritol (10 uCi) for 6 hr under anaerobic conditions, and the incubation mixture was analyzed for erythritol, short-chain fatty acids, and carbon dioxide 1, 2, 4, and 6 hr after the beginning of incubation. The total recoveries of radiolabel were comparable for control and treated groups at the end of incubation, but the proportions of all (14)C-labelled products of fermentation differed significantly ( p < 0.01) between the two groups: in the controls, 84% of the radiolabel was present as unchanged erythritol, and carbon dioxide, acetic acid, propionic acid, and butyric acid each accounted for < 2% of the radiolabel; in contrast, < 1% of the radiolabel in the caecal contents of treated rats was present as erythritol at the end of incubation, 17% of the administered dose was released as (14)C-carbon dioxide within 2 hr of incubation, and 24% of the radiolabel was recovered as (14)C-carbon dioxide by the end of the incubation period. Succinic, acetic, propionic, and butyric acids were identified as fermentation products and accounted for about 60% of the radiolabel at the end of the incubation period. Succinic acid was detectable after 1 hr but not subsequently, suggesting that it was fermented to other products.

Wikipedia

Paraquat

Erythrite

Biological Half Life

Three beagle dogs were given a single oral dose of 1 g/kg bw (14)C-erythritol after an 18 hr fast and were then housed individually in metabolism cages and fasted for an additional 8 hr. Blood samples were collected from each dog 1, 5, 15, and 30 min and 1, 2, 3, 4, 5, 6, 8, 24, 48, 72, 96, and 120 hr after dosing for determination of radiolabel in blood and plasma and for calculation of the ratio of distribution to erythrocytes. ... The concentration of erythritol in blood and plasma reached a peak 30 min after dosing and decreased in a biphasic manner with half-times of 0.07 and 1.7 hr in blood and 0.5 and 5.4 hr in plasma. ...

Groups of three male Wistar rats were given a single oral dose of 0.125, 0.25, 0.5, 1, or 2 g (14)C-erythritol/kg bw after an 18 hr fast, and they were fasted for an additional 8 hr after dosing. Blood samples were collected from the tail vein 15 and 30 min and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hr after dosing in order to measure radioactivity. ... After the initial absorption, a biphasic decrease in the blood concentration of radiolabel was seen, with half-time values for the biphasic decrease of about 2 and 20 hr, respectively. The biphasic decrease was also observed at 2 g/kg bw, but the half-time values were longer (3 and 28 hr), indicating a slower rate of elimination. ...

Use Classification

CARRIER; -> JECFA Functional Classes

Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes

Cosmetics -> Humectant; Moisturising

Methods of Manufacturing

General Manufacturing Information

1,2,3,4-Butanetetrol, (2R,3S)-rel-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Table of percent relative sweetness and caloric values: [Table#7892]

Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system.

Producers of erythritol are Cargill (USA), Jungbunzlauer (Switzerland); Mitsubishi Chem. Corp (Japan), and some Chinese producers. Production in 2010 was > 30 000 t/a.

Analytic Laboratory Methods

Storage Conditions

When stored for up to 4 years in ambient conditions (20 °C, 50% RH) erythritol has been shown to be stable.